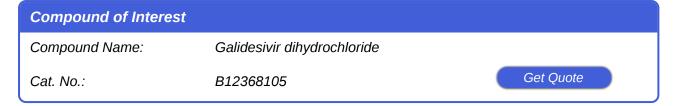


The Discovery and Development of Galidesivir (BCX4430): A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a novel adenosine nucleoside analog demonstrating broad-spectrum antiviral activity against a wide array of RNA viruses. Developed by BioCryst Pharmaceuticals with significant funding from U.S. government agencies such as the National Institute of Allergy and Infectious Diseases (NIAID), Galidesivir has progressed from a promising preclinical candidate to a clinical-stage therapeutic. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many pathogenic viruses. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Galidesivir, including detailed experimental protocols, quantitative data from key preclinical and clinical studies, and visualizations of its mode of action and development workflows.

Introduction and Discovery

Galidesivir was identified through a research program focused on discovering broad-spectrum antiviral agents.[1] It is a C-adenosine nucleoside analog, a class of compounds known for their potential to interfere with viral replication.[1] Initially investigated for hepatitis C, its potent activity against a range of high-priority viral pathogens, including filoviruses (Ebola, Marburg), flaviviruses (Zika, Yellow Fever), and coronaviruses, shifted its developmental focus towards emerging infectious diseases and biodefense.[1][2] The development of Galidesivir has been



substantially supported by contracts from NIAID and the Biomedical Advanced Research and Development Authority (BARDA).[3]

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form by host cell kinases.[1][4] This active metabolite, BCX4430-triphosphate, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[1][4] The incorporation of BCX4430-monophosphate leads to premature chain termination, thereby halting viral RNA replication.[1][4][5] Computational modeling and in vitro assays have demonstrated that Galidesivir's triphosphate form effectively binds to the active site of the RdRp of various RNA viruses.[4]

Figure 1: Mechanism of action of Galidesivir.

Preclinical Development

Galidesivir has undergone extensive preclinical evaluation, demonstrating efficacy in various in vitro and in vivo models against a multitude of RNA viruses.

In Vitro Antiviral Activity

The broad-spectrum nature of Galidesivir has been established through its activity against more than 20 RNA viruses from nine different families.[3] The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[4]

Table 1: In Vitro Antiviral Activity of Galidesivir (BCX4430)



Virus Family	Virus	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
Filoviridae	Ebola virus (Zaire)	Vero E6	1.8	>100	>55	[6]
Marburg virus (Angola)	Vero E6	2.5	>100	>40	[6]	
Flaviviridae	Yellow Fever virus	Vero	14.2	>100	>7	[7]
Zika virus	Vero	19	>100	>5.3	[7]	
Dengue virus	Vero	11.1	>100	>9.0	[7]	
West Nile virus	PS	2.3	>100	>43.5	[7]	
Coronavirid ae	MERS- CoV	Vero E6	8.0	>100	>12.5	[6]
SARS-CoV	Vero E6	7.4	>100	>13.5	[6]	
SARS- CoV-2	Caco-2	3.5 (EC90)	>100	>28.6	[8]	
SARS- CoV-2	Vero-76	1.7 (EC90)	>100	>58.8	[8]	-
Arenavirida e	Lassa virus	Vero	43.0	>100	>2.3	[9]
Junin virus	Vero	42.2	>100	>2.4	[9]	
Bunyavirid ae	Rift Valley Fever virus	Vero	20.4 - 41.6	>100	>2.4 - >4.9	[9]
La Crosse virus	Vero	13.3	>100	>7.5	[9]	



Paramyxov iridae	Respiratory Syncytial Virus	HEp-2	11.0	>100	>9.1	[9]
Picornaviri dae	Human Rhinovirus 16	H1-HeLa	3.4	>100	>29.4	[9]

A common method for determining the in vitro antiviral activity of Galidesivir is the viral yield reduction assay.

- Cell Culture: Appropriate cell lines (e.g., Vero E6 for Filoviruses and Coronaviruses, HEp-2 for RSV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
- Compound Preparation: Galidesivir is serially diluted in cell culture medium to achieve a range of concentrations.
- Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).
- Treatment: After a viral adsorption period (typically 1 hour), the virus-containing medium is removed, and the cells are washed. The different dilutions of Galidesivir are then added to the wells.
- Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
- Quantification of Viral Yield: The supernatant from each well is collected, and the amount of progeny virus is quantified using methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
- Cytotoxicity Assay: In parallel, the cytotoxicity of Galidesivir on uninfected cells is determined using an assay that measures cell viability (e.g., MTS or neutral red uptake assay) to determine the 50% cytotoxic concentration (CC50).
- Data Analysis: The EC50 is calculated as the drug concentration that reduces the viral yield by 50% compared to untreated controls. The Selectivity Index (SI) is calculated as the ratio



of CC50 to EC50.

In Vivo Efficacy in Animal Models

Galidesivir has demonstrated significant efficacy in various animal models of viral diseases, often showing greater potency than predicted by in vitro studies.[4][9]

Table 2: In Vivo Efficacy of Galidesivir (BCX4430) in Animal Models



Virus	Animal Model	Dosing Regimen	Key Findings	Reference
Marburg virus	Cynomolgus Macaques	10 mg/kg IM, BID for 10 days, initiated up to 48h post- infection	100% survival	[6]
Ebola virus	Rhesus Macaques	25 mg/kg IM, BID for 11 days, initiated immediately post-infection	100% survival	[10]
Yellow Fever virus	Syrian Hamsters	12.5 mg/kg/day IP, BID for 7 days	100% survival, significant reduction in viremia and liver enzymes	[3]
Zika virus	Rhesus Macaques	100 mg/kg IM loading dose, then 25 mg/kg BID for 9 days, initiated up to 72h post- infection	Abrogation of viremia, reduced viral load in bodily fluids	[2][11]
Rift Valley Fever virus	Syrian Hamsters	400 mg/kg IP loading dose, then 100 mg/kg BID	70% survival, reduced viral loads in serum and tissues	[12]
SARS-CoV-2	Syrian Hamsters	100 mg/kg IP, BID, initiated 24h pre-infection	Reduced lung pathology	[8]



The Syrian golden hamster model is a well-established model for Yellow Fever virus infection. [3][13]

- Animals: Female Syrian golden hamsters are used.
- Virus: A hamster-adapted strain of Yellow Fever virus (e.g., Jimenez strain) is used for challenge.
- Infection: Hamsters are infected via intraperitoneal (IP) injection with a lethal dose of the virus.
- Treatment: Galidesivir is administered via IP injection, typically twice daily (BID) for a specified duration (e.g., 7 days). Treatment can be initiated at various time points relative to infection to assess the therapeutic window.
- Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality, for a period of 21 days.
- Endpoint Analysis: On specific days post-infection, subgroups of animals may be euthanized to collect blood and tissues for virological and biochemical analysis. This includes quantifying viral titers in serum and liver (e.g., by plaque assay) and measuring serum alanine aminotransferase (ALT) levels as a marker of liver damage.
- Data Analysis: Survival curves are analyzed using methods such as the log-rank test. Viral titers and ALT levels are compared between treated and control groups using appropriate statistical tests.





Click to download full resolution via product page

Figure 2: General workflow of preclinical studies for Galidesivir.

Clinical Development

Following promising preclinical results, Galidesivir advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Two Phase 1, randomized, double-blind, placebo-controlled, dose-ranging studies were conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of intramuscular (IM) and intravenous (IV) formulations of Galidesivir.[14][15]

- Study 1 (IM formulation; NCT02319772): This study assessed single ascending doses (0.3 to 10 mg/kg) and multiple daily doses (2.5 to 10 mg/kg for 7 days).[14]
- Study 2 (IV formulation; NCT03800173): This study evaluated single ascending doses (5 to 20 mg/kg).[14]

The results from these trials indicated that Galidesivir was generally safe and well-tolerated at the doses tested, with no serious adverse events reported.[14][16] The pharmacokinetic profile was characterized by rapid absorption and distribution followed by a terminal elimination phase.[14]

Table 3: Pharmacokinetic Parameters of Galidesivir in Healthy Volunteers (Single IV Dose)



Dose (mg/kg)	Cmax (ng/mL)	AUC (hr*ng/mL)
5	5,100	11,200
10	10,200	22,300
15	15,300	33,500
20	20,500	44,600

Data adapted from BioCryst

Pharmaceuticals Press

Release, May 9, 2019.[16]

- Study Design: Randomized, double-blind, placebo-controlled, single or multiple ascending dose design.
- Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
- Randomization: Subjects are randomly assigned to receive either Galidesivir or a placebo.
- Dosing: Ascending doses of Galidesivir are administered intravenously or intramuscularly.
- Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Blood and urine samples are collected for clinical laboratory tests.
- Pharmacokinetic Analysis: Serial blood samples are collected at predefined time points to determine the plasma concentration of Galidesivir over time. Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life are calculated.
- Dose Escalation: A safety review committee evaluates the safety and tolerability data from each dose cohort before escalating to the next higher dose.

Clinical Trial in Patients with COVID-19

A randomized, double-blind, placebo-controlled clinical trial (NCT03891420) was initiated to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19. [17] The trial was also designed to evaluate Galidesivir in patients with Yellow Fever.



- Part 1 (Dose-ranging): Enrolled 24 hospitalized adults with moderate to severe COVID-19.
 Patients were randomized to receive intravenous Galidesivir or placebo for 7 days.
- Results of Part 1: Galidesivir was found to be safe and generally well-tolerated. While the study was not powered to demonstrate clinical efficacy, a dose-dependent decline in viral RNA levels in the respiratory tract was observed in the Galidesivir-treated groups compared to placebo.[4]

Based on these findings and discussions with NIAID, the focus of Galidesivir's development has been redirected towards biodefense threats such as Marburg virus disease.[4]



Click to download full resolution via product page

Figure 3: General workflow of clinical trial development for Galidesivir.

Conclusion and Future Directions

Galidesivir (BCX4430) has emerged as a significant broad-spectrum antiviral candidate with a well-defined mechanism of action and demonstrated efficacy against a range of high-priority RNA viruses in preclinical models. Clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile. While its development for COVID-19 has been deprioritized, its potential as a medical countermeasure for biodefense threats, particularly Marburg virus disease, remains a key focus of ongoing development efforts. Further clinical studies will be crucial to fully elucidate its therapeutic potential in human viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct-acting antiviral drug abrogates viremia in Zika virus-infected rhesus macaques -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCX4430, a novel nucleoside analog, effectively treats yellow fever in a Hamster model -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galidesivir | C11H15N5O3 | CID 10445549 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Galidesivir, a Direct-Acting Antiviral Drug, Abrogates Viremia in Rhesus Macaques Challenged with Zika Virus PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental yellow fever virus infection in the Golden Hamster (Mesocricetus auratus). I. Virologic, biochemical, and immunologic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [The Discovery and Development of Galidesivir (BCX4430): A Broad-Spectrum Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368105#the-discovery-and-development-history-of-galidesivir-bcx4430]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com